molecular formula C6H10N2O2 B7769162 1,2-Bis(hydroxyimino)cyclohexane

1,2-Bis(hydroxyimino)cyclohexane

Cat. No.: B7769162
M. Wt: 142.16 g/mol
InChI Key: CUNNCKOPAWXYDX-SFECMWDFSA-N
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Description

1,2-Bis(hydroxyimino)cyclohexane (CAS: 492-99-9), also known as 1,2-cyclohexanedione dioxime or Nioxime, is a cyclic dioxime compound with the molecular formula C₆H₁₀N₂O₂ . Its structure consists of a cyclohexane backbone substituted with two hydroxyimino (–NOH) groups at the 1,2-positions. This configuration enables strong chelating properties, making it valuable in coordination chemistry for synthesizing metal complexes (e.g., nickel or palladium catalysts) . The compound is a white crystalline solid with applications in organic synthesis, polymer stabilization, and analytical chemistry due to its redox activity and hydrogen-bonding capacity .

Properties

IUPAC Name

(NZ)-N-[(2Z)-2-hydroxyiminocyclohexylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5-,8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNNCKOPAWXYDX-SFECMWDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Cream to pale brown powder; [Alfa Aesar MSDS]
Record name Nioxime
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CAS No.

492-99-9
Record name 1,2-Cyclohexanedione, 1,2-dioxime
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Record name Cyclohexane-1,2-dione dioxime
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Preparation Methods

Nitrato-Ketone Rearrangement

A patented method (US3189654A) describes the preparation of 1,2-cyclohexanedione via the base-induced rearrangement of 1-oxo-2-nitratocyclohexane (2-nitratocyclohexanone). This process exploits an internal oxidation-reduction mechanism under strongly alkaline conditions:

C6H9O4NNaOH (aq)C6H8O2+NO2\text{C}6\text{H}9\text{O}4\text{N} \xrightarrow{\text{NaOH (aq)}} \text{C}6\text{H}8\text{O}2 + \text{NO}_2^-

Procedure :

  • Reaction Setup : A dispersion of 1-oxo-2-nitratocyclohexane in aqueous sodium hydroxide (pH > 12) is stirred at 20–25°C for 4–6 hours.

  • Isolation : The reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the diketone.

  • Purification : Recrystallization from ethanol/water yields 1,2-cyclohexanedione with a purity >98%.

Key Parameters :

  • Base Strength : Alkaline earth hydroxides (e.g., Ca(OH)₂) or quaternary ammonium hydroxides accelerate rearrangement.

  • Temperature Control : Exothermic reactions require cooling to maintain 20–25°C, preventing side reactions.

Catalytic Oxidation of Cyclohexene

An alternative route (CN101279892B) involves the catalytic oxidation of cyclohexene using tert-butyl hydroperoxide (TBHP) as the oxidant and a metal oxide catalyst. While this method primarily targets 1,2-cyclohexanediol, side products include trace amounts of 1,2-cyclohexanedione under optimized conditions.

Reaction Scheme :

C6H10+TBHPMoO3/SiO2C6H10O2(minor)+C6H12O2(major)\text{C}6\text{H}{10} + \text{TBHP} \xrightarrow{\text{MoO}3/\text{SiO}2} \text{C}6\text{H}{10}\text{O}2 \, (\text{minor}) + \text{C}6\text{H}{12}\text{O}2 \, (\text{major})

Optimization Insights :

  • Catalyst Selection : Molybdenum oxide on silica (MoO₃/SiO₂) achieves 15–20% diketone yield at 80°C.

  • Solvent Effects : Toluene enhances diketone selectivity by stabilizing radical intermediates.

Oximation of 1,2-Cyclohexanedione

The conversion of 1,2-cyclohexanedione to its dioxime is achieved through hydroxylamine-mediated oximation. This step is critical for introducing the hydroxyimino groups essential for metal chelation.

Hydroxylamine Condensation

The patented process (US3189654A) outlines a scalable method for dioxime synthesis:

  • Reagent Addition : Hydroxylamine hydrochloride (NH₂OH·HCl) is added to a slurry of 1,2-cyclohexanedione in water, adjusting the pH to 7.0 with sodium hydroxide.

  • Reaction Conditions : The mixture is heated to 50–60°C for 2 hours, facilitating imine formation.

  • Crystallization : Cooling to 0–5°C precipitates 1,2-bis(hydroxyimino)cyclohexane, which is filtered and washed with ice-cold water.

Yield and Purity :

  • Yield : 85–90% after recrystallization from ethanol.

  • Characterization : Fourier-transform infrared spectroscopy (FTIR) confirms N–O and C=N stretches at 1620 cm⁻¹ and 1550 cm⁻¹, respectively.

pH-Dependent Tautomerism

The oximation reaction exhibits pH-sensitive tautomerism between syn- and anti-isomers:

C6H8O2+2NH2OHC6H10N2O2+2H2O\text{C}6\text{H}8\text{O}2 + 2\text{NH}2\text{OH} \rightleftharpoons \text{C}6\text{H}{10}\text{N}2\text{O}2 + 2\text{H}_2\text{O}

Optimization Factors :

  • pH Control : Neutral conditions (pH 6.5–7.5) favor the anti-isomer, which predominates in the solid state.

  • Reagent Stoichiometry : A 2.2:1 molar ratio of hydroxylamine to diketone minimizes unreacted starting material.

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies for synthesizing this compound:

Step Method Reagents/Conditions Yield Advantages
Diketone SynthesisNitrato-Ketone RearrangementNaOH (aq), 20–25°C75–80%High purity, scalable
Diketone SynthesisCatalytic OxidationMoO₃/SiO₂, TBHP, 80°C15–20%Direct from cyclohexene
OximationHydroxylamine CondensationNH₂OH·HCl, pH 7.0, 50–60°C85–90%Mild conditions, high regioselectivity

Industrial-Scale Considerations

Waste Management

The nitrato-ketone method generates nitrate byproducts, necessitating effluent treatment systems to meet environmental regulations. In contrast, catalytic oxidation produces fewer hazardous wastes but requires costly catalyst regeneration.

Process Intensification

Recent advances include continuous-flow reactors for diketone synthesis, reducing reaction times by 40% compared to batch processes . Membrane filtration techniques further enhance dioxime purity to >99.5%, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(hydroxyimino)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its properties and enhancing its efficacy in different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with enhanced stability, while reduction reactions can produce reduced forms with different functional properties .

Scientific Research Applications

1,2-Bis(hydroxyimino)cyclohexane has a wide range of scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 1,2-Bis(hydroxyimino)cyclohexane involves its interaction with cellular membranes and molecular targets. It is known to enhance the permeability of cell membranes, facilitating the delivery of active ingredients to target sites. This compound also interacts with specific molecular pathways, such as the adenosine receptor pathway, to exert its effects on hair growth and scalp health .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclohexane Derivatives

Functional Group and Structural Comparison

The following table summarizes key structural and functional differences between 1,2-Bis(hydroxyimino)cyclohexane and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties Applications References
This compound C₆H₁₀N₂O₂ Hydroxyimino (–NOH) Chelating agent, crystalline solid, hydrogen-bond donor Metal complex synthesis, catalysis, polymer stabilizers
1,2-Bis(trimethylsilyloxy)cyclohexene C₁₂H₂₆O₂Si₂ Silyloxy (–OSi(CH₃)₃) Hydrophobic, thermally stable Protecting groups in organic synthesis, silicon-based polymers
1,2-Bis(N’-benzoylthioureido)cyclohexane C₂₀H₂₂N₄O₂S₂ Thiourea (–NHCSNHBz) High melting point, hydrogen-bond acceptor Nucleophilic substitution reactions, coordination chemistry
(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane C₈H₁₆O₄S₂ Sulfonate ester (–OSO₂CH₃) Colorless liquid, hydrolytically stable Pharmaceutical intermediate (e.g., Lurasidone synthesis)
cis-1,2-Dichlorocyclohexane C₆H₁₀Cl₂ Chlorine (–Cl) Volatile liquid, cis-configuration Solvent, intermediate in agrochemical synthesis
1,1-Bis(4-hydroxyphenyl)-cyclohexane C₁₈H₂₀O₂ Phenolic (–OH) Low biodegradability, endocrine-disrupting potential Polymer additives (historical use)

Research Findings and Key Differences

Chelation and Coordination Chemistry
  • This compound forms stable complexes with transition metals like palladium and nickel, enabling enantioselective catalysis in cross-coupling reactions . In contrast, 1,2-Bis(N’-benzoylthioureido)cyclohexane (thiourea derivative) exhibits weaker metal-binding affinity due to sulfur’s softer Lewis basicity, limiting its utility in catalysis .
  • The sulfonate ester (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane lacks chelating ability but serves as a chiral building block in pharmaceuticals, highlighting the role of functional groups in directing reactivity .
Hydrogen Bonding and Solubility
  • The hydroxyimino groups in this compound enable extensive hydrogen-bond networks, enhancing solubility in polar solvents like ethanol . Conversely, 1,2-Bis(trimethylsilyloxy)cyclohexene is highly hydrophobic, favoring nonpolar solvents .
Thermal and Chemical Stability
  • Sulfonate esters (e.g., (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane ) demonstrate superior thermal stability compared to dioximes, which may decompose under oxidative conditions .

Biological Activity

1,2-Bis(hydroxyimino)cyclohexane, also known as nioxime, is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and coordination chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C6_6H10_{10}N2_2O2_2
  • Molecular Weight : 142.158 g/mol
  • Appearance : Beige to brown crystalline powder
  • Solubility : Soluble in water
  • Melting Point : 188-190 °C (dec.)
  • Density : 1.36 g/cm³

This compound primarily acts through the formation of stable complexes with metal ions. The oxime functional groups coordinate with metal centers, leading to the stabilization of these ions in chelate complexes. This chelation mechanism is crucial for its biological activity, particularly in enzyme inhibition and metal ion transport.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes by forming complexes with metal cofactors essential for enzyme activity. This property is being explored for potential therapeutic applications in treating diseases where metal ion dysregulation is a factor.

Metal Ion Transport

The compound's ability to chelate metal ions suggests its role in facilitating or inhibiting metal ion transport across biological membranes. This property could be beneficial in developing treatments for conditions related to metal ion imbalances.

Applications in Medicinal Chemistry

This compound is being investigated for its potential use in:

  • Radiopharmaceuticals : Its chelating properties make it suitable for use in diagnostic imaging where stable metal complexes are required.
  • Antitumor Agents : Preliminary studies suggest that its metal complexes may exhibit cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that complexes formed between this compound and transition metals like copper exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis in these cells .
  • Antioxidant Activity : Some derivatives of this compound have demonstrated hydroxyl radical scavenging activity, suggesting potential applications as antioxidants .
  • Metal Ion Detection : The compound has been utilized in developing sensors for detecting trace amounts of metal ions in environmental samples due to its selective chelation properties.

Comparative Analysis with Similar Compounds

Compound NameChelation PropertiesBiological Activity
This compoundStrongEnzyme inhibition, Antitumor activity
DimethylglyoximeModerateNickel analysis
DiphenylglyoximeStrongMetal complex synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(hydroxyimino)cyclohexane, and what analytical methods validate its purity?

  • Methodological Answer : The compound is synthesized via hydroxylamine condensation with 1,2-cyclohexanedione under acidic or neutral conditions. Reaction progress is monitored by thin-layer chromatography (TLC), and purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy to verify the disappearance of carbonyl peaks and formation of hydroxyimino groups. Crystallization from ethanol/water mixtures yields pure product. Structural elucidation via single-crystal X-ray diffraction (SCXRD) using SHELX refinement tools ensures atomic-level accuracy .

Q. How is this compound characterized in coordination chemistry studies?

  • Methodological Answer : The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). Characterization involves:

  • Spectroscopy : UV-Vis for d-d transitions, IR for ligand-metal bond shifts.
  • Magnetometry : To determine paramagnetic properties in metal complexes.
  • SCXRD : SHELX-based refinement resolves coordination geometry (e.g., square planar vs. octahedral) .

Q. What are the primary non-pharmaceutical applications of this compound in academic research?

  • Methodological Answer : It serves as:

  • Ligand in catalysis : For asymmetric synthesis in chiral metal complexes.
  • Redox-active probe : In electrochemical studies due to its reversible imino-oxime tautomerism.
  • Precursor for heterocycles : Reacts with aldehydes to form bis-Schiff bases for macrocyclic frameworks .

Advanced Research Questions

Q. What experimental challenges arise in synthesizing enantiomerically pure this compound?

  • Methodological Answer : The compound’s cis/trans isomerism (from cyclohexane chair conformers) complicates enantiomeric resolution. Strategies include:

  • Chiral chromatography : Using cellulose-based columns for separation.
  • Diastereomeric salt formation : With chiral acids (e.g., tartaric acid).
  • Circular dichroism (CD) : To verify enantiopurity. Contradictions in optical rotation data may arise from residual solvent or kinetic vs. thermodynamic control during crystallization .

Q. How do structural isomers of this compound influence its reactivity in metal coordination?

  • Methodological Answer : Cis isomers exhibit stronger metal-binding affinity due to favorable orbital overlap, while trans isomers show steric hindrance. For example:

  • Cis configuration : Forms stable square-planar Ni(II) complexes (log K = 8.2).
  • Trans configuration : Yields less stable complexes (log K = 5.9) with distorted geometries. Contradictions in stability constants across studies often stem from unaccounted isomer ratios in starting material .

Q. What computational tools predict the reactivity of this compound in supramolecular assemblies?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model tautomeric equilibria and metal-ligand charge transfer. Molecular docking simulations (AutoDock Vina) predict host-guest interactions in macrocycles. Experimental validation via SCXRD (SHELX-processed data) is critical to resolve discrepancies between predicted and observed bond lengths (±0.02 Å tolerance) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(hydroxyimino)cyclohexane
Reactant of Route 2
1,2-Bis(hydroxyimino)cyclohexane

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